molecular formula C3H6ClN B14730067 Propanimidoyl chloride CAS No. 5961-91-1

Propanimidoyl chloride

Katalognummer: B14730067
CAS-Nummer: 5961-91-1
Molekulargewicht: 91.54 g/mol
InChI-Schlüssel: ZNOOOJMNUGNAKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanimidoyl chloride is an organic compound with the chemical formula C3H3Cl2NO2. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity and is often used as an intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Propanimidoyl chloride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding amide and hydrochloric acid.

    Reaction with Hydrogen Sulfide: Produces thioamides.

    Reaction with Amines: Forms amidines.

    Dehydrohalogenation: Converts to nitriles upon heating.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from hydrolysis.

    Thioamides: Produced from reactions with hydrogen sulfide.

    Amidines: Result from reactions with amines.

    Nitriles: Formed through dehydrohalogenation.

Wissenschaftliche Forschungsanwendungen

Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .

Vergleich Mit ähnlichen Verbindungen

Propanimidoyl chloride is similar to other acid chlorides in terms of its reactivity and applications. its unique structure and reactivity profile make it distinct. Similar compounds include:

This compound stands out due to its specific reactivity towards certain nucleophiles and its applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

5961-91-1

Molekularformel

C3H6ClN

Molekulargewicht

91.54 g/mol

IUPAC-Name

propanimidoyl chloride

InChI

InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3

InChI-Schlüssel

ZNOOOJMNUGNAKI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.